molecular formula C7H15ClN2 B1376981 N-Cyclopropylpyrrolidin-3-amine hydrochloride CAS No. 1396762-12-1

N-Cyclopropylpyrrolidin-3-amine hydrochloride

Cat. No. B1376981
CAS RN: 1396762-12-1
M. Wt: 162.66 g/mol
InChI Key: MDTMOHCRQRIUNI-UHFFFAOYSA-N
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Description

“N-Cyclopropylpyrrolidin-3-amine hydrochloride” is a chemical compound with the CAS Number: 1396762-12-1 . It has a molecular weight of 162.66 . The IUPAC name for this compound is N-cyclopropyl-3-pyrrolidinamine hydrochloride .


Molecular Structure Analysis

The molecular structure of “N-Cyclopropylpyrrolidin-3-amine hydrochloride” is represented by the linear formula: C7H15CLN2 . The InChI code for this compound is 1S/C7H14N2.ClH/c1-2-6(1)9-7-3-4-8-5-7;/h6-9H,1-5H2;1H .


Physical And Chemical Properties Analysis

“N-Cyclopropylpyrrolidin-3-amine hydrochloride” is a compound with a molecular weight of 162.66 .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • Synthesis of 1-Ethynylcyclopropylamine and Derivatives : The synthesis of new 1-ethynylcyclopropylamine derivatives was achieved, providing a method for producing ethynyl-extended aminocyclopropanecarboxylic acids and their protected forms, which are valuable in organic synthesis and medicinal chemistry (Kozhushkov et al., 2010).
  • Copper-Promoted N-Cyclopropylation : Demonstrated the use of copper catalysis for the N-cyclopropylation of anilines and amines, providing a versatile method for the synthesis of N-cyclopropyl derivatives with potential applications in drug development and materials science (Bénard et al., 2010).

Development of Novel Compounds

  • Microbial Engineering for N-Functionalized Compounds : Advances in microbial engineering have enabled the production of N-functionalized amines, which are crucial in the synthesis of pharmaceuticals and fine chemicals. These processes offer sustainable routes to such compounds, underlining the importance of bioengineering in chemical synthesis (Mindt et al., 2020).
  • Synthesis of Spiro[cyclopropa[a]pyrrolizine]-Oxindoles : The study highlights a one-pot method for synthesizing spiro[cyclopropa[a]pyrrolizine]- and spiro[3-azabicyclo[3.1.0]hexane]oxindoles, showing the utility of cyclopropenes and azomethine ylides in creating complex molecules with potential biological activities (Filatov et al., 2017).

Applications in Drug Delivery and Materials Science

  • Hybrid Magnetic Hydrogels : The development of hybrid hydrogels with magnetic nanoparticles introduces a novel approach for controlled drug delivery systems. These hydrogels can be used for targeted therapeutic applications, demonstrating the versatility of N-cyclopropylpyrrolidin-3-amine derivatives in biomedical applications (Barbucci et al., 2012).

properties

IUPAC Name

N-cyclopropylpyrrolidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.ClH/c1-2-6(1)9-7-3-4-8-5-7;/h6-9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTMOHCRQRIUNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropylpyrrolidin-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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